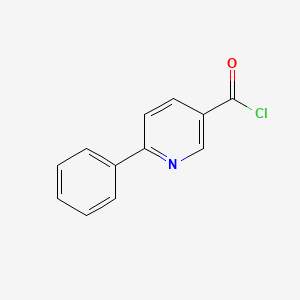![molecular formula C36H50S2 B12571288 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene CAS No. 184583-89-9](/img/structure/B12571288.png)
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by its unique structure, which includes an octadecyl chain and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene typically involves a multi-step process. One common method includes the reaction of octadecyl bromide with a phenylsulfanyl-substituted benzene derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler hydrocarbon structure.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the octadecyl chain can interact with lipid membranes, affecting their properties. The compound’s effects are mediated through these interactions, influencing the behavior of biological membranes or synthetic materials.
Comparison with Similar Compounds
1-Octadecyl-3-(3-(trifluoromethyl)phenyl)urea: Similar in structure but contains a trifluoromethyl group instead of a phenylsulfanyl group.
1-Octadecyl-3-(2-(trifluoromethyl)phenyl)urea: Another similar compound with a trifluoromethyl group in a different position.
Uniqueness: 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its trifluoromethyl-substituted counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
184583-89-9 |
|---|---|
Molecular Formula |
C36H50S2 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
1-octadecyl-3-(3-phenylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C36H50S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-32-24-21-27-34(30-32)38-36-29-22-28-35(31-36)37-33-25-19-17-20-26-33/h17,19-22,24-31H,2-16,18,23H2,1H3 |
InChI Key |
XZNGDIIJWYAPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)SC2=CC=CC(=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
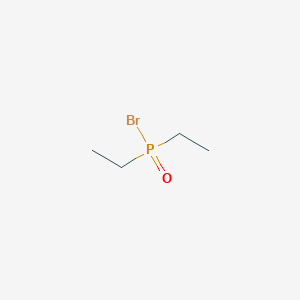
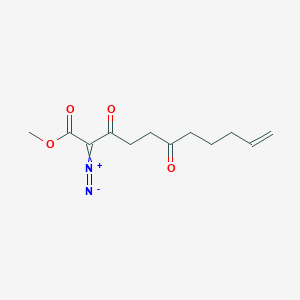
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
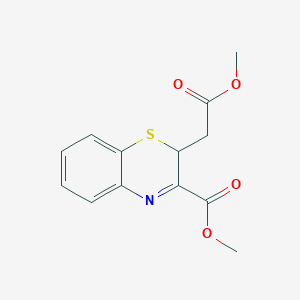
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
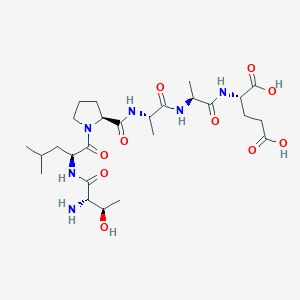
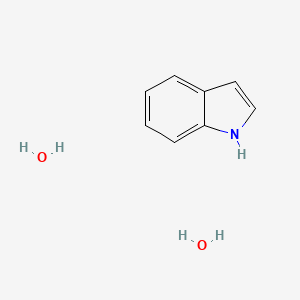
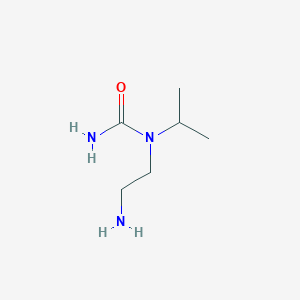
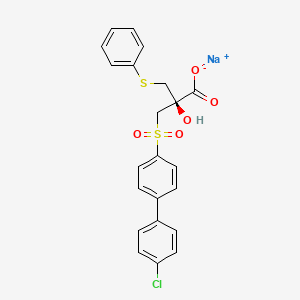

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
